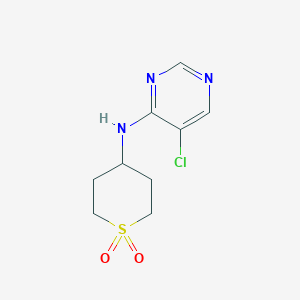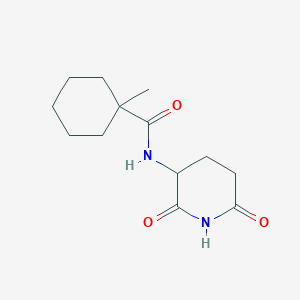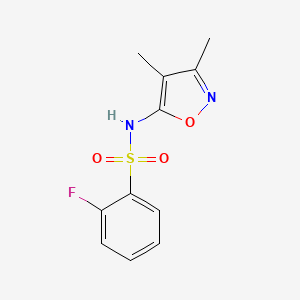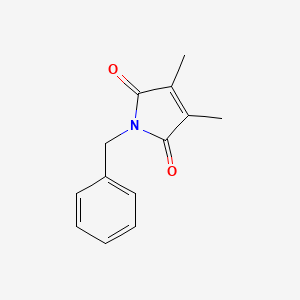
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has shown promising results in preclinical and clinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine works by selectively inhibiting JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a crucial component of cytokine signaling pathways, which play a critical role in immune cell development, activation, and proliferation. By inhibiting JAK3, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce cytokine production and immune cell activation, leading to a reduction in inflammation and autoimmune disease activity.
Biochemical and Physiological Effects:
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). In vivo studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce disease activity and improve clinical outcomes in animal models of autoimmune diseases. Clinical trials in humans have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has also been shown to have a good safety profile in clinical trials, with no significant adverse events reported. However, one of the limitations of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its potential to suppress the immune system, which can increase the risk of infections and other complications. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine may also have limited efficacy in certain autoimmune diseases, depending on the underlying pathophysiology.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine. One area of interest is the potential use of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in combination with other immunomodulatory agents, such as biologic therapies or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine involves several steps, including the reaction of 5-chloro-4-aminopyrimidine with 1,1-dioxothiane-4-carboxylic acid, followed by the addition of a reagent such as thionyl chloride or oxalyl chloride to form the intermediate 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-yl chloride. The final step involves the reaction of the intermediate with an amine, such as methylamine or ethylamine, to form the desired product, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine inhibits JAK3-mediated signaling pathways, leading to a reduction in cytokine production and immune cell activation. In vivo studies in animal models of autoimmune diseases have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease severity and improve clinical outcomes.
Propiedades
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-8-5-11-6-12-9(8)13-7-1-3-16(14,15)4-2-7/h5-7H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYMKAITHHZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)




![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)

![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)